(3-((Ethylamino)methyl)phenyl)boronic acid
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Overview
Description
(3-((Ethylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-((Ethylamino)methyl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-((Ethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The ethylamino methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-((Ethylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-((Ethylamino)methyl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product . The ethylamino methyl group can also participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the ethylamino methyl group, making it less versatile in certain reactions.
(4-Formylphenyl)boronic acid: Contains a formyl group instead of an ethylamino methyl group, leading to different reactivity and applications.
(3-Methylphenyl)boronic acid: Has a methyl group instead of an ethylamino methyl group, affecting its chemical properties and reactivity.
Uniqueness: (3-((Ethylamino)methyl)phenyl)boronic acid is unique due to the presence of the ethylamino methyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile reagent in various chemical reactions.
Properties
CAS No. |
1672660-87-5 |
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Molecular Formula |
C9H14BNO2 |
Molecular Weight |
179.03 g/mol |
IUPAC Name |
[3-(ethylaminomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-2-11-7-8-4-3-5-9(6-8)10(12)13/h3-6,11-13H,2,7H2,1H3 |
InChI Key |
OIBGVAYXVNBQIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNCC)(O)O |
Origin of Product |
United States |
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